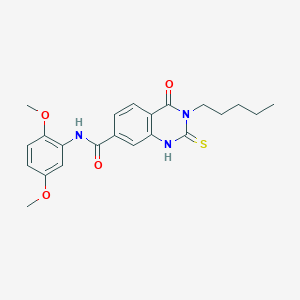
N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core , characterized by a fused benzene and pyrimidine ring structure. The presence of the sulfanylidene group and carboxamide functionality enhances its reactivity and biological interactions. The 2,5-dimethoxyphenyl substituent contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O4S |
| IUPAC Name | This compound |
| Molecular Weight | 445.57 g/mol |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this specific compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. It also interferes with critical signaling pathways such as Raf/MEK/ERK .
- Cell Line Studies : In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in A549 lung cancer cells and other tumor cell lines at submicromolar concentrations .
Antimicrobial Activity
The quinazoline scaffold has also been associated with antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although specific data on its antimicrobial efficacy is limited.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:
- Substituents : The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the phenyl ring enhances the compound's lipophilicity and overall potency.
- Core Modifications : Alterations to the quinazoline core can significantly affect its interaction with biological targets, impacting both efficacy and selectivity against different types of cancer cells .
Case Studies
Several case studies highlight the potential of quinazoline derivatives in drug development:
- Inhibitory Activity Against Kinases : A study demonstrated that related quinazoline compounds effectively inhibit tyrosine kinases involved in tumor proliferation, suggesting a similar mechanism may apply to N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene- .
- Combination Therapies : Research has explored the use of quinazoline derivatives in combination with other chemotherapeutic agents to enhance therapeutic efficacy and overcome resistance mechanisms in cancer treatment .
Future Directions
The biological activity of this compound presents numerous avenues for further research:
- Clinical Trials : Future studies should focus on conducting clinical trials to validate the efficacy and safety of this compound in cancer patients.
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the specific pathways affected by this compound, which could lead to improved therapeutic strategies.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-17(16)24-22(25)30)20(26)23-18-13-15(28-2)8-10-19(18)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHFZHQBCBHCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














